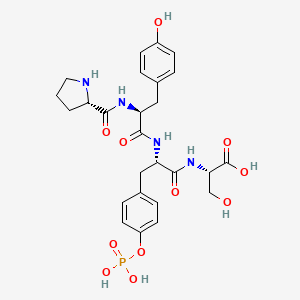

L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serin ist eine komplexe Peptidverbindung, die aus einer Sequenz von Aminosäuren besteht, darunter Prolin, Tyrosin, Phosphotyrosin und Serin.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serin erfolgt typischerweise durch Festphasen-Peptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Kopplung: Jede Aminosäure wird unter Verwendung von Kupplungsreagenzien wie HBTU (O-Benzotriazol-N,N,N',N'-tetramethyl-uronium-hexafluorophosphat) oder DIC (N,N'-Diisopropylcarbodiimid) an die wachsende Peptidkette gekoppelt.

Entschützung: Die Schutzgruppen an den Aminosäuren werden unter Verwendung von Reagenzien wie TFA (Trifluoressigsäure) entfernt.

Spaltung: Das fertige Peptid wird unter Verwendung einer Spaltungslösung, die oft TFA, Wasser und Scavenger wie Triisopropylsilan enthält, vom Harz abgespalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serin kann eine großtechnische SPPS oder rekombinante DNA-Technologie beinhalten. Bei der rekombinanten DNA-Technologie wird das Gen, das für das Peptid kodiert, in ein geeignetes Expressionssystem, wie z. B. E. coli oder Hefe, eingefügt, das dann das Peptid in großen Mengen produziert.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serin kann verschiedene chemische Reaktionen eingehen, darunter:

Phosphorylierung/Dephosphorylierung: Der Phosphotyrosinrest kann durch Kinasen bzw. Phosphatasen phosphoryliert oder dephosphoryliert werden.

Oxidation/Reduktion: Die Tyrosinreste können durch Oxidation zu Dityrosin oder Reduktionsreaktionen oxidiert werden.

Substitution: Die Hydroxylgruppen an den Serin- und Tyrosinresten können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Phosphorylierung: ATP und Proteinkinasen werden üblicherweise für die Phosphorylierung verwendet.

Dephosphorylierung: Proteintyrosinphosphatasen (PTPs) werden für die Dephosphorylierung verwendet.

Oxidation: Wasserstoffperoxid (H2O2) oder Peroxidasen können für Oxidationsreaktionen verwendet werden.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) werden für Reduktionsreaktionen verwendet.

Hauptprodukte

Phosphorylierte/Dephosphorylierte Peptide: Abhängig von den Reaktionsbedingungen kann das Peptid in phosphorylierter oder dephosphorylierter Form vorliegen.

Oxidierte Produkte: Oxidation kann zur Bildung von Dityrosin oder anderen oxidierten Derivaten führen.

Wissenschaftliche Forschungsanwendungen

L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht auf seine Rolle in Signaltransduktionswegen, insbesondere in solchen, die mit Phosphorylierung verbunden sind.

Medizin: Mögliche therapeutische Anwendungen in der Krebsbehandlung aufgrund seiner Fähigkeit, die Kinase- und Phosphataseaktivität zu modulieren.

Industrie: Einsatz bei der Entwicklung von Biosensoren und diagnostischen Instrumenten.

Wirkmechanismus

Der Wirkmechanismus von L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Proteinkinasen und Phosphatasen. Der Phosphorylierungszustand des Peptids kann verschiedene zelluläre Prozesse beeinflussen, darunter Signaltransduktion, Zellwachstum und -differenzierung. Der Phosphotyrosinrest wirkt als Andockstelle für Proteine mit SH2-Domänen (Src Homology 2) und erleichtert so die Bildung von Signalgebungskomplexen.

Wirkmechanismus

The mechanism of action of L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine involves its interaction with specific molecular targets, such as protein kinases and phosphatases. The phosphorylation state of the peptide can influence various cellular processes, including signal transduction, cell growth, and differentiation. The phosphotyrosine residue acts as a docking site for proteins with SH2 (Src Homology 2) domains, facilitating the assembly of signaling complexes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

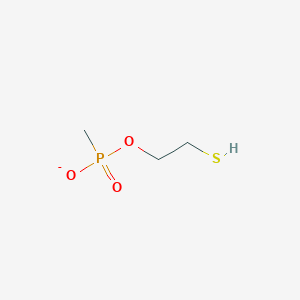

O-Phospho-L-tyrosin: Eine einfachere Verbindung mit einem einzelnen Phosphotyrosinrest.

L-Serin O-phosphat: Enthält einen phosphorylierten Serinrest.

Goserelin: Ein Peptid mit einer ähnlichen Struktur, aber unterschiedlicher biologischer Aktivität.

Einzigartigkeit

L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serin ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins sowohl von Phosphotyrosin- als auch von Serinresten einzigartig. Diese Kombination ermöglicht es ihm, an komplexen Signalwegen teilzunehmen und macht es zu einem wertvollen Werkzeug für die Untersuchung phosphorylierungsabhängiger Prozesse.

Eigenschaften

CAS-Nummer |

628710-08-7 |

|---|---|

Molekularformel |

C26H33N4O11P |

Molekulargewicht |

608.5 g/mol |

IUPAC-Name |

(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C26H33N4O11P/c31-14-22(26(36)37)30-25(35)21(13-16-5-9-18(10-6-16)41-42(38,39)40)29-24(34)20(12-15-3-7-17(32)8-4-15)28-23(33)19-2-1-11-27-19/h3-10,19-22,27,31-32H,1-2,11-14H2,(H,28,33)(H,29,34)(H,30,35)(H,36,37)(H2,38,39,40)/t19-,20-,21-,22-/m0/s1 |

InChI-Schlüssel |

FOMWIUOQQLOSED-CMOCDZPBSA-N |

Isomerische SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)OP(=O)(O)O)C(=O)N[C@@H](CO)C(=O)O |

Kanonische SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)OP(=O)(O)O)C(=O)NC(CO)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

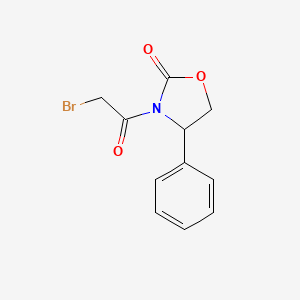

![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)

![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)